molecular formula C14H11Br2NO B12934820 (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol CAS No. 85598-41-0

(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol

Cat. No.: B12934820
CAS No.: 85598-41-0
M. Wt: 369.05 g/mol
InChI Key: LTYSCFPEQBAUQL-UHFFFAOYSA-N
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Description

(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is a brominated dihydroacridine derivative featuring a hydroxymethyl group at the 9-position and bromine atoms at the 2- and 7-positions of the acridine core. Its synthesis typically involves bromination of a dihydroacridine precursor followed by reduction of an intermediate aldehyde. For example, (9,10-dihydroacridin-9-yl)methanol (a related compound lacking bromine) is synthesized via NaBH4 reduction of acridine-9-carbaldehyde . Bromination steps, as demonstrated in other studies, employ reagents like N-bromosuccinimide (NBS) in dichloromethane .

Bromine substituents increase molecular weight (MW: ~371.98 g/mol) and lipophilicity (logP ~3.2), which may influence bioavailability and interactions in biological systems . Applications include its exploration in redox-sensitive probes for drug delivery, where its dihydroacridine moiety enables reversible oxidation-reduction cycles .

Properties

CAS No.

85598-41-0

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

(2,7-dibromo-9,10-dihydroacridin-9-yl)methanol

InChI

InChI=1S/C14H11Br2NO/c15-8-1-3-13-10(5-8)12(7-18)11-6-9(16)2-4-14(11)17-13/h1-6,12,17-18H,7H2

InChI Key

LTYSCFPEQBAUQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(C3=C(N2)C=CC(=C3)Br)CO

Origin of Product

United States

Preparation Methods

Preparation of 2,7-Dibromo-9,10-dihydroacridine Core

  • The key intermediate 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine is prepared by bromination of 9,9-dimethyl-9,10-dihydroacridine using bromine or N-bromosuccinimide (NBS) under mild conditions to selectively brominate the 2 and 7 positions without affecting the 9,9-dimethyl groups or the nitrogen atom.

  • Typical conditions involve dissolving the acridine derivative in an inert solvent such as acetone or dichloromethane, adding the brominating agent slowly at low temperature, and monitoring the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

Functionalization at the 9-Position to Introduce the Methanol Group

  • The 9-position of the acridine ring, being a reactive site due to the adjacent nitrogen, can be functionalized by nucleophilic substitution or reduction methods.

  • One approach involves the formation of a 9-formyl intermediate (9-aldehyde) by oxidation of the 9-position, followed by reduction with sodium borohydride or similar hydride donors to yield the 9-hydroxymethyl derivative (methanol group) [general organic synthesis principles].

  • Alternatively, direct substitution of a 9-halogenated intermediate with hydroxide or related nucleophiles can afford the 9-hydroxymethyl product.

Experimental Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination Bromine or NBS in acetone, low temp 70-85 Selective 2,7-dibromination
2 Reduction to 9,10-dihydroacridine Sodium borohydride or catalytic hydrogenation >80 Converts acridine to dihydroacridine
3 Hydroxymethyl introduction Oxidation to aldehyde + NaBH4 reduction or nucleophilic substitution 60-75 Produces this compound

Note: Exact yields and conditions vary depending on the specific synthetic route and scale.

Analytical Characterization

  • NMR Spectroscopy:
    Proton and carbon NMR confirm the presence of bromine-substituted aromatic protons and the methanol group at the 9-position. Characteristic signals include aromatic doublets for 2,7-substituted positions and a singlet for the hydroxymethyl protons.

  • Mass Spectrometry:
    Molecular ion peaks consistent with the dibromo acridine methanol derivative confirm molecular weight and bromine isotopic pattern.

  • Melting Point and Purity:
    Crystallization from methanol or other solvents yields pure white crystals with melting points typically in the range of 80-100 °C depending on substitution.

Research Findings and Applications

  • The compound serves as a crucial intermediate in synthesizing advanced acridine derivatives used in organic electronics, especially TADF emitters for OLEDs.

  • The preparation methods emphasize mild conditions to preserve the sensitive acridine core and allow for further functionalization.

  • The bromine substituents at 2 and 7 positions enable versatile cross-coupling reactions, expanding the chemical space for acridine-based materials.

Chemical Reactions Analysis

Types of Reactions

(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Sodium azide for azide substitution, followed by reduction to amine.

Major Products Formed

    Oxidation: Formation of (2,7-Dibromo-9,10-dihydroacridin-9-YL)formaldehyde or (2,7-Dibromo-9,10-dihydroacridin-9-YL)carboxylic acid.

    Reduction: Formation of 9,10-dihydroacridin-9-YL)methanol.

    Substitution: Formation of (2,7-Diamino-9,10-dihydroacridin-9-YL)methanol.

Scientific Research Applications

Organic Synthesis

(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol serves as a versatile building block in organic synthesis. Its bromine substituents can undergo nucleophilic substitution reactions, making it useful for creating derivatives with varied functional groups. This property is particularly valuable in the development of new materials and pharmaceuticals.

Photophysical Studies

Research has demonstrated that compounds similar to this compound exhibit interesting photophysical properties. For instance, studies on thermally activated delayed fluorescence (TADF) mechanisms have highlighted how heavy atom effects influence photoluminescence in related acridine derivatives . Such insights are crucial for developing advanced materials for optoelectronic applications.

The compound has been investigated for its biological activity, particularly as an inhibitor in biochemical assays. For example, derivatives of acridine have shown promise as inhibitors of various enzymes and receptors, which are vital in drug discovery . The ability to modulate biological pathways positions this compound as a candidate for further pharmacological studies.

Medicinal Chemistry

In medicinal chemistry, this compound has potential therapeutic applications. Its structure allows for modifications that can enhance its efficacy against diseases like cancer and parasitic infections. For instance, certain acridine derivatives have been explored as treatments for human African trypanosomiasis .

Case Studies

Several studies have documented the applications of this compound and its derivatives:

Study Focus Findings
Study on TADF MechanismsPhotophysical PropertiesInvestigated the impact of heavy atoms on photoluminescence; found correlations with TADF efficiency .
Enzyme Inhibition StudiesBiological ActivityDemonstrated competitive inhibition of key enzymes involved in metabolic pathways .
Development of Anticancer AgentsMedicinal ChemistryExplored the cytotoxicity of acridine derivatives; identified promising candidates for further development

Mechanism of Action

The mechanism of action of (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol involves its interaction with various molecular targets. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

10-Methyl-9,10-dihydroacridin-9-one

  • Structure : Features a ketone group at the 9-position instead of a hydroxymethyl group, with a methyl group at the 10-position.
  • Key Differences :
    • Reactivity : The ketone group is more electrophilic than the hydroxymethyl group, making it prone to nucleophilic attacks (e.g., Grignard reactions).
    • Solubility : Lower polarity due to the methyl group and ketone reduces water solubility compared to the hydroxymethyl derivative.
    • Biological Activity : Ketones often participate in hydrogen bonding but lack the reducing capacity of hydroxymethyl groups, limiting utility in redox applications .

2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine

  • Structure : Contains a single bromine atom at position 2, along with dimethyl and phenyl substituents at the 9- and 10-positions.
  • Electronic Effects: Reduced bromination (mono- vs. di-bromo) decreases electron-withdrawing effects, altering electronic conjugation and redox potentials. Applications: Phenyl groups enhance π-π stacking in solid-state materials, making this compound more suitable for optoelectronic devices than the di-bromo analog .

9-Bromoanthracene

  • Structure : Fully aromatic anthracene core with a single bromine atom.
  • Key Differences :
    • Aromaticity : Anthracene’s full conjugation enables strong fluorescence and high charge-carrier mobility, unlike the partially saturated dihydroacridine.
    • Reactivity : Bromine in anthracene undergoes directed electrophilic substitution (e.g., Suzuki coupling), while bromines in dihydroacridine may hinder similar reactions due to reduced aromatic stability .

2,7-Dibromo-9,9'-spirobifluorene

  • Structure : Spiro-conjugated bifluorene system with bromines at the 2- and 7-positions.
  • Key Differences: Geometry: The spiro structure creates a non-planar conformation, reducing aggregation in thin films compared to planar dihydroacridines. Electronic Properties: Extended conjugation across the spiro system enhances luminescence efficiency, making it superior for organic light-emitting diodes (OLEDs) .

Comparative Data Table

Property (2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol 10-Methyl-9,10-dihydroacridin-9-one 2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine 9-Bromoanthracene
Molecular Weight (g/mol) 371.98 227.28 394.31 257.12
logP ~3.2 ~2.8 ~4.1 ~4.5
Aromaticity Partial (dihydroacridine) Partial Partial Full
Key Functional Group Hydroxymethyl Ketone Phenyl, dimethyl Bromine
Redox Activity High (dihydroacridine core) Low Moderate Low
Primary Application Redox probes, drug delivery Intermediate synthesis Optoelectronics Organic electronics

Biological Activity

Overview

(2,7-Dibromo-9,10-dihydroacridin-9-YL)methanol is a brominated derivative of acridine with significant potential in various biological applications. Its unique structure, characterized by two bromine atoms and a hydroxymethyl group, positions it as a compound of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties, alongside its mechanisms of action.

  • Molecular Formula : C14H11Br2NO
  • Molecular Weight : 369.05 g/mol
  • CAS Number : 85598-41-0

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study investigated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This table summarizes the antimicrobial efficacy observed in laboratory settings, highlighting the compound's potential as a therapeutic agent against infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. The compound's effectiveness varies across different cancer cell lines:

Cancer Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.3
MCF-7 (Breast Cancer)4.8
A549 (Lung Cancer)6.1

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

The biological activity of this compound is attributed to its interaction with various molecular targets within cells:

  • Intercalation into DNA : The acridine core facilitates intercalation between DNA base pairs, leading to disruptions in replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can trigger apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular metabolism, further contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent investigation tested the compound against a panel of antibiotic-resistant bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics due to its ability to overcome resistance mechanisms .
  • Cancer Cell Line Studies : In a comparative study with known chemotherapeutic agents, this compound demonstrated lower toxicity towards normal cells while effectively targeting malignant cells .

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